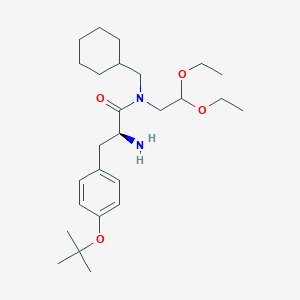
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and two phenylethynyl groups attached to the anthracene core. It is known for its strong fluorescence and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a multi-step process involving the bromination of anthracene followed by the Sonogashira coupling reaction. The general steps are as follows:
Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1,3,5,7-tetrabromoanthracene.
Sonogashira Coupling: The tetrabromoanthracene is then subjected to a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the anthracene core and the phenylethynyl groups.
Coupling Reactions: The phenylethynyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the anthracene core and phenylethynyl groups.
Coupling Reactions: Products include more complex polycyclic structures with extended conjugation.
科学的研究の応用
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in spectroscopic studies and as a building block for the synthesis of more complex organic molecules.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes at the molecular level.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its strong fluorescence and stability.
作用機序
The mechanism of action of 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, producing fluorescence. This property is exploited in various applications, including imaging and optoelectronics.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Lacks the bromine atoms and has similar fluorescence properties but different reactivity.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains a chlorine atom instead of bromine, resulting in different chemical behavior and applications.
5,12-Bis(phenylethynyl)naphthacene: A related compound with a naphthacene core, used in similar applications but with different optical properties.
Uniqueness
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four bromine atoms, which enhance its reactivity and allow for further functionalization. Its strong fluorescence and stability make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
84870-40-6 |
|---|---|
分子式 |
C30H14Br4 |
分子量 |
694.0 g/mol |
IUPAC名 |
1,3,5,7-tetrabromo-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H14Br4/c31-21-15-25-23(13-11-19-7-3-1-4-8-19)29-26(16-22(32)17-27(29)33)24(30(25)28(34)18-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H |
InChIキー |
BOUUHLOOTPPEIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C=C(C=C(C3=C(C4=C2C(=CC(=C4)Br)Br)C#CC5=CC=CC=C5)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)






